molecular formula C12H24N2O3 B8622615 1-(Carbamoylamino)nonan-4-YL acetate CAS No. 56380-24-6

1-(Carbamoylamino)nonan-4-YL acetate

Cat. No. B8622615
CAS RN: 56380-24-6
M. Wt: 244.33 g/mol
InChI Key: ISOOBIFNFRLJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03989749

Procedure details

To a stirred solution of 4-acetoxynonylurea (2.4 g., 0.01 mole) in pyridine (10 ml.) is added p-toluene-sulfonyl chloride (2.0 g., excess) in one portion. The reaction is stirred at room temperature for six hours then poured into water (150 ml.). The aqueous mixture is extracted with ether (3 × 75 ml.), the ether is washed with 5% hydrochloric acid, brine, and dried over sodium sulfate. The solvent is removed in vacuo to give 4-acetoxynonylcyanamide as a residual oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]([CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:6][CH2:7][CH2:8][NH:9][C:10]([NH2:12])=O)(=[O:3])[CH3:2].C1(C)C=CC(S(Cl)(=O)=O)=CC=1.O>N1C=CC=CC=1>[C:1]([O:4][CH:5]([CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:6][CH2:7][CH2:8][NH:9][C:10]#[N:12])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)(=O)OC(CCCNC(=O)N)CCCCC
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture is extracted with ether (3 × 75 ml.)
WASH
Type
WASH
Details
the ether is washed with 5% hydrochloric acid, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)OC(CCCNC#N)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.